molecular formula C12H12N2O2 B1524900 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid CAS No. 1225511-16-9

5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid

Cat. No. B1524900
CAS RN: 1225511-16-9
M. Wt: 216.24 g/mol
InChI Key: QKGAYNNYZHJULN-UHFFFAOYSA-N
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Description

5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid, also known as MIPCA, is an organic compound with a molecular formula of C10H10N2O2. It is a white crystalline solid that is soluble in water and ethanol. MIPCA has a wide range of applications in scientific research due to its unique properties. It is used in the synthesis of various compounds, including drugs, and has been studied for its potential in drug development. Additionally, MIPCA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Nonpeptide Angiotensin II Receptor Antagonists

Imidazole derivatives, including the closely related compounds, have been instrumental in the discovery and development of nonpeptide angiotensin II (AII) receptor antagonists. These compounds exhibit potent antihypertensive effects upon oral administration, highlighting their significance in hypertension treatment. The carboxylic acid group, similar in structure to the compound , plays a crucial role in binding affinity and potency. The development of these antagonists underscores the compound's potential in medicinal chemistry, particularly for cardiovascular diseases (Carini et al., 1991).

Anticancer Agents

Research into the applications of imidazole carboxylic acids has extended into oncology, with studies demonstrating the antiproliferative effects of structurally similar compounds against various cancer cell lines. These findings emphasize the role of imidazole derivatives in developing new therapeutic strategies for cancer treatment. The exploration of these compounds as lead structures in drug discovery offers a promising avenue for the development of more effective cancer therapeutics (Karthikeyan et al., 2017).

Material Science and Coordination Chemistry

Imidazole-based compounds have also found applications in the synthesis of metal–organic frameworks (MOFs) and coordination polymers. These novel complexes, constructed from imidazole derivatives and various metal ions, demonstrate the versatility of such compounds in designing materials with potential uses in catalysis, gas storage, and separation technologies. The research highlights the structural diversity and functional tunability of these frameworks, driven by the unique properties of imidazole-based ligands (Sun et al., 2010).

properties

IUPAC Name

5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-4-3-5-9(6-7)11-13-8(2)10(14-11)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGAYNNYZHJULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(N2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid

CAS RN

1225511-16-9
Record name 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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